L-xylulose

Vue d'ensemble

Description

L-Xylulose is a rare sugar, classified as a monosaccharide. It is an intermediate in certain metabolic pathways and is known for its physiological effects, such as acting as an inhibitor of α-glucosidase and decreasing blood glucose levels . This compound is also employed in the production of other significant rare sugars, such as L-ribose and L-xylose, which contribute to the production of antiviral drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The chemical synthesis of L-xylulose is challenging and often results in low yields . One of the primary methods involves the biotransformation of xylitol to this compound using the enzyme xylitol 4-dehydrogenase . This enzymatic process has been studied extensively due to its higher efficiency compared to chemical synthesis.

Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological methods. The biotransformation process using xylitol as a raw material is considered ideal for large-scale production . This method not only offers higher yields but also reduces the complexity and cost associated with chemical synthesis.

Analyse Des Réactions Chimiques

Biotransformation of L-Arabinitol to L-Xylulose

One of the primary pathways for the production of this compound is through the biotransformation of L-arabinitol. This process typically involves:

-

Enzyme: L-arabinitol dehydrogenase (LAD)

-

Organism: Escherichia coli expressing LAD

-

Cofactor: NAD+ regeneration system

Under optimized conditions, this bioconversion can achieve yields exceeding 96%. The reaction conditions significantly influence the efficiency of conversion, including factors such as pH, cell density, and substrate concentration. For instance, using a coupled whole-cell biocatalyst system can enhance yield and stability during successive reactions .

Reduction of this compound to Xylitol

This compound can be reduced to xylitol by the action of this compound reductases (LXR), which are part of the short-chain dehydrogenase/reductase superfamily. The reaction can be summarized as follows:

This reaction is crucial in the metabolism of pentose sugars and is catalyzed by various enzymes found in different organisms, including fungi like Trichoderma reesei and Neurospora crassa. The specific activity and kinetic parameters of these enzymes can vary significantly, influencing their efficiency in biotechnological applications .

Role of this compound in Xylose Metabolism

In the metabolic pathway involving xylose, this compound serves as an intermediate that can be further converted into other compounds. For example:

-

Xylose is first reduced to xylitol.

-

Xylitol can then be oxidized to D-xylulose.

-

D-xylulose can be phosphorylated and integrated into the pentose phosphate pathway.

The enzymatic steps involved in these transformations are critical for efficient sugar metabolism in microorganisms used for industrial applications .

Kinetic Parameters of Enzymes Involved

The following table summarizes key kinetic parameters for enzymes that interact with this compound:

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| This compound Reductase | This compound | >275 | 100 ± 19 |

| D-Xylulose | >275 | 25 ± 1.2 | |

| D-Ribulose | 150 ± 12 | 47.6 |

These values indicate that while this compound has a high Km value, it exhibits significant catalytic activity under optimal conditions, making it a valuable target for metabolic engineering .

Temperature and pH Dependence

The optimal temperature for catalysis involving this compound reductase is approximately . Activity decreases at higher temperatures due to enzyme denaturation. Similarly, enzyme activity varies with pH, typically showing maximum efficiency around neutral pH levels (7.0) but requiring specific conditions depending on the organism .

Applications De Recherche Scientifique

Metabolic Pathways and Physiological Effects

L-xylulose plays a crucial role in several metabolic pathways. It is primarily involved in the pentose phosphate pathway, where it can be converted into xylulose 5-phosphate, a key metabolite that participates in carbohydrate metabolism. This conversion is facilitated by enzymes such as xylulokinase. The physiological effects of this compound include:

- Inhibition of α-glucosidase : This property makes this compound a potential candidate for managing blood glucose levels, particularly beneficial for diabetic patients .

- Production of other rare sugars : this compound can be used to synthesize other important sugars like L-ribose and L-xylose, which have applications in the production of antiviral drugs .

Biotechnological Applications

The bioproduction of this compound has been extensively studied due to its potential as a functional food ingredient and therapeutic agent. Key findings include:

- Biotransformation from xylitol : Research has shown that xylitol can be converted to this compound using xylitol 4-dehydrogenase, highlighting an efficient biotechnological route for producing this compound .

- Fermentation processes : Optimization of fed-batch fermentation techniques using microorganisms like Candida tropicalis has been explored to enhance the yield of this compound .

Clinical Research and Health Benefits

This compound has been investigated for its health benefits, particularly in relation to metabolic disorders:

- Diabetes management : Studies indicate that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes .

- Chronic kidney disease : Recent research identified dicarbonyl and this compound reductase as a promising therapeutic target in chronic kidney disease, linking this compound metabolism to renal protection mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Early Childhood Caries Prevention : A randomized controlled trial assessed the effectiveness of xylitol syrup (which contains this compound) in reducing dental caries among young children. Results showed a significant reduction in tooth decay among children treated with xylitol syrup compared to controls .

- Clinical Trials on Insulin Resistance : In trials involving Sprague-Dawley rats, the infusion of xylitol (and consequently this compound) was found to prevent NEFA-induced insulin resistance, demonstrating its beneficial effects on glucose metabolism .

Data Tables

The following table summarizes the key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathways | Intermediate in carbohydrate metabolism | Inhibits α-glucosidase; produces other rare sugars |

| Biotechnological Production | Biotransformation from xylitol; fermentation processes | Efficient production routes via microbial fermentation |

| Clinical Research | Diabetes management; chronic kidney disease treatment | Improves insulin sensitivity; identified as a therapeutic target |

| Dental Health | Prevention of early childhood caries | Significant reduction in tooth decay with xylitol syrup |

Mécanisme D'action

L-Xylulose exerts its effects primarily through its role as an inhibitor of α-glucosidase . This enzyme is involved in the breakdown of carbohydrates into glucose. By inhibiting α-glucosidase, this compound helps in reducing the rate of glucose absorption in the intestines, thereby lowering blood glucose levels . Additionally, this compound is metabolized into various intermediates that play critical roles in biological homeostasis .

Comparaison Avec Des Composés Similaires

L-Xylulose is unique among rare sugars due to its specific physiological effects and applications. Similar compounds include:

L-Ribulose: Another rare sugar used in the synthesis of antiviral drugs.

L-Xylose: A sugar that contributes to the production of antiviral drugs and has similar metabolic pathways.

D-Psicose: Known for its ability to suppress blood glucose and reduce body fat accumulation.

This compound stands out due to its specific inhibitory action on α-glucosidase and its role in producing other valuable rare sugars .

Activité Biologique

L-xylulose is a pentose sugar that plays a significant role in various biological processes, particularly in carbohydrate metabolism and cellular detoxification. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic conversion, physiological roles, and implications in human health.

Enzymatic Conversion

This compound is primarily converted into xylitol by the enzyme dicarbonyl/L-xylulose reductase (DCXR). This enzyme is highly conserved across species and has a dual role in metabolizing this compound while also detoxifying reactive α-dicarbonyl compounds. The enzymatic activity of DCXR is crucial for maintaining cellular homeostasis and has been implicated in various diseases, including diabetes and male infertility due to its role in sperm maturation and function .

Table 1: Enzymatic Properties of DCXR

| Enzyme | Substrate | Product | Cofactor | Activity |

|---|---|---|---|---|

| DCXR | This compound | Xylitol | NADPH | High specificity |

| DCXR | α-Dicarbonyls | Reduced form | NADPH | Detoxification activity |

Physiological Roles

This compound has several physiological roles beyond its conversion to xylitol. It is involved in:

- Cellular Detoxification : By reducing harmful α-dicarbonyl compounds, this compound contributes to detoxifying the cellular environment, which is essential for preventing oxidative stress .

- Sperm Maturation : DCXR's expression in the epididymis suggests that this compound plays a role in spermatozoa-oocyte interaction, which is vital for male fertility .

- Metabolic Pathways : In fungi, this compound reductase (LXR) facilitates the assimilation of L-arabinose into the pentose phosphate pathway, highlighting its importance in carbohydrate metabolism .

Case Studies and Research Findings

Recent studies have demonstrated the significance of this compound in various contexts:

- Pentose Metabolism and Disease : A study on mice models indicated that low DCXR activity correlates with age-related diseases such as cancers and diabetes . The investigation into DCXR's role highlights its potential as a biomarker for these conditions.

- Production Optimization : Research on the microbial production of this compound from xylitol using recombinant E. coli showed that optimal conditions (pH 7.5-8.0, temperature >44°C) significantly increased production rates . This finding is crucial for industrial applications aiming to produce this compound efficiently.

- Biofilm Disruption : Xylitol, derived from this compound, has been studied for its effects on chronic rhinosinusitis biofilms. It was found to inhibit biofilm formation and reduce planktonic bacterial growth effectively, suggesting therapeutic potential against bacterial infections .

Propriétés

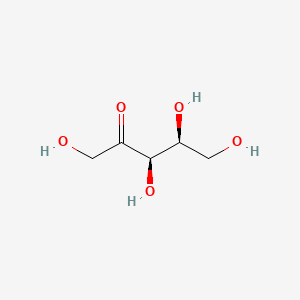

IUPAC Name |

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315618 | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-50-4 | |

| Record name | L-threo-2-Pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway involving L-xylulose?

A1: this compound is a key intermediate in the fungal L-arabinose catabolic pathway and the mammalian glucuronic acid pathway. [, , , , ]

Q2: What are the key enzymes involved in this compound metabolism?

A2: Several enzymes play crucial roles:

- This compound reductase (LXR/DCXR): This enzyme catalyzes the NAD(P)H-dependent reduction of this compound to xylitol. Different isoforms exist, utilizing either NADH or NADPH as a cofactor. [, , , , , , , , , , , , , , ]

- Xylitol dehydrogenase (XDH): This enzyme catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose, ultimately feeding into the pentose phosphate pathway. [, , , ]

- L-arabinitol 4-dehydrogenase (LAD): In the fungal L-arabinose pathway, this enzyme catalyzes the oxidation of L-arabinitol to this compound. []

- L-ribulose 5-phosphate 4-epimerase: This enzyme converts L-ribulose 5-phosphate to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway. []

Q3: What are the downstream effects of this compound metabolism in the fungal L-arabinose pathway?

A3: In fungi, this compound is converted to xylitol by LXR, which is further oxidized to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to D-xylulose 5-phosphate, which enters the pentose phosphate pathway for energy production and biosynthesis. [, , , , ]

Q4: How does the role of this compound reductase (LXR) differ between the cytoplasm and mitochondria?

A4: While the exact role of mitochondrial LXRs remains unclear, cytosolic LXRs are crucial for converting this compound to D-xylulose via xylitol in the glucuronic acid pathway without requiring mitochondrial involvement. []

Q5: Are there any known inhibitors of this compound reductase (DCXR)?

A5: Yes, research has identified several inhibitors, including:* (-)-Epigallocatechin-3-gallate (EGCG): This polyphenol exhibits potent inhibition of human DCXR, acting as a mixed inhibitor against both substrates and the NADPH cofactor. []* Short-chain fatty acids: These molecules can inhibit DCXR activity. []* Hexanoic acid, phosphoenolpyruvic acid, and DL-α-aminobutyrate hydrochloride: These compounds have been shown to inhibit DCXR in Caenorhabditis elegans, suggesting potential inhibitory effects on DCXR homologs in other organisms. []

Q6: Can this compound metabolism be influenced by other sugars?

A6: Yes, in Trichoderma reesei, both D-xylose and L-arabinose can induce the expression of xylanases, enzymes involved in hemicellulose degradation. This induction is influenced by the intracellular accumulation of xylitol (from D-xylose metabolism) and L-arabitol (from L-arabinose metabolism), suggesting interconnected regulatory mechanisms. []

Q7: What is the clinical significance of this compound in humans?

A7: Elevated this compound levels are characteristic of pentosuria, a benign genetic disorder primarily affecting individuals of Ashkenazi Jewish ancestry. [, , ]

Q8: How is pentosuria linked to this compound metabolism?

A8: Pentosuria arises from mutations in the DCXR gene, leading to a deficiency in functional this compound reductase. This deficiency prevents the conversion of this compound to xylitol, resulting in the accumulation and excretion of this compound in urine. [, ]

Q9: What are the potential implications of this compound reductase (DCXR) in chronic kidney disease?

A9: Studies suggest that reduced DCXR expression in renal tissue correlates with more severe chronic kidney disease and worse clinical outcomes. This link is attributed to the role of DCXR in detoxifying dicarbonyl compounds, which are elevated in CKD and contribute to renal damage. []

Q10: Are there any potential therapeutic applications of manipulating this compound metabolism?

A10: Targeting DCXR is being explored for treating chronic kidney disease. SGLT2 inhibitors, a class of antidiabetic drugs, have shown promise in enhancing DCXR expression and potentially mitigating renal damage. []

Q11: How is this compound produced for research and biotechnological applications?

A11: this compound can be produced through microbial fermentation or enzymatic conversion:

- Microbial fermentation: Mutants of Klebsiella pneumoniae have been engineered to oxidize D-arabitol to D-xylulose. []

- Enzymatic conversion: Coupling LAD and NADH oxidase allows efficient conversion of L-arabinitol to this compound. [, , , ] Another approach involves the enzymatic oxidation of xylitol to this compound using xylitol dehydrogenase. [, , ]

Q12: What are the advantages of using immobilized enzymes for this compound production?

A12: Immobilized enzyme systems offer several benefits:

- Enhanced stability: Immobilized enzymes display improved tolerance to pH and temperature variations. [, ]

- Increased reusability: Enzymes can be easily recovered and reused, making the process more cost-effective. [, , ]

- Higher product yield: Immobilization can shift the reaction equilibrium towards this compound production. [, ]

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C5H10O5, and its molecular weight is 150.13 g/mol.

Q14: Are there any spectroscopic techniques used to study this compound and its metabolism?

A14: Yes, researchers employ various spectroscopic methods:

- NMR spectroscopy: 31P-NMR and 1H-NMR are used to monitor the phosphorylation of this compound by xylulokinase and track the progress of enzymatic reactions involving this compound. []

- Electrospray ionization/liquid chromatography/mass spectrometry (ESI/LC/MS): This technique is used to quantify this compound and related metabolites in biological samples, such as kidney extracts. []

Q15: What are some research tools and resources used to study this compound?

A15: * Genetically modified organisms: Mutant strains of bacteria and fungi with altered this compound metabolic pathways are valuable tools for studying enzyme function and producing this compound. [, , , ]* Recombinant enzymes: Cloning and overexpression of enzymes like LXR, XDH, and LAD facilitate their purification and characterization, enabling in-depth analysis of their kinetic properties and inhibition profiles. [, , , , , , , ]* Crystallography: Crystal structures of enzymes like this compound 5-phosphate 3-epimerase (UlaE) provide crucial insights into their active site architecture and catalytic mechanisms. [, ]* Model organisms: Caenorhabditis elegans, with its single DCXR ortholog (DHS-21), serves as a valuable model for investigating the physiological roles of DCXR and its involvement in osmoregulation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.